3-Bromo-2-methylquinolin-4-OL

Medicinal Chemistry Organic Synthesis Cross-Coupling

Choose 3-Bromo-2-methylquinolin-4-OL for your next coupling campaign. Unlike the 3-Cl analog, the C-Br bond enables efficient Pd-catalyzed diversification under mild conditions, while avoiding the cost and light-sensitivity of the 3-I variant. This scaffold is a proven intermediate for simeprevir-class HCV protease inhibitors and enables rapid SAR exploration at the cytochrome bc1 complex. Insist on the 3-bromo regioisomer to maintain synthetic reproducibility and biological fidelity.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 41999-24-0
Cat. No. B2459524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylquinolin-4-OL
CAS41999-24-0
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1)Br
InChIInChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13)
InChIKeyRPUCDXLAFUWPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylquinolin-4-OL (CAS 41999-24-0): Core Identity and Physicochemical Baseline for Strategic Procurement


3-Bromo-2-methylquinolin-4-OL (CAS 41999-24-0; also identified as 3-bromo-2-methylquinolin-4(1H)-one) is a 3-substituted quinolin-4-ol derivative with a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . The compound exhibits tautomerism between 4-hydroxy and 4-oxo forms, with ¹³C NMR evidence indicating predominant existence as the 4-oxo form in DMSO-d₆ solution [1]. Key physicochemical parameters relevant to handling, formulation, and procurement include a predicted boiling point of 299.6±40.0 °C at 760 mmHg, density of 1.6±0.1 g/cm³, flash point of 135.0±27.3 °C, and calculated LogP values ranging from 2.8 (XlogP) to 3.44, indicating moderate lipophilicity [2]. The compound is commercially available at purities ranging from 95% to 98% .

Why In-Class Substitution of 3-Bromo-2-methylquinolin-4-OL Fails: Critical Differentiation from Generic Quinolin-4-ol Analogs


Substitution of 3-Bromo-2-methylquinolin-4-OL with generic quinolin-4-ol analogs is not scientifically supportable due to the unique reactivity and biological profile conferred by the specific 3-bromo substitution pattern. The unsubstituted 2-methylquinolin-4-ol lacks the halogen atom necessary for key cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that enable further structural diversification, limiting its utility as a synthetic scaffold . The 3-chloro analog (CAS 31403-66-4) presents reduced reactivity in certain palladium-catalyzed couplings due to the stronger C-Cl bond, requiring harsher conditions or alternative catalyst systems that may reduce functional group tolerance [1]. The 3-iodo analog (CAS 64965-49-7) exhibits superior reactivity in cross-coupling but also demonstrates increased cost, greater light sensitivity, and potential for dehalogenation side reactions . Furthermore, regioisomeric bromo substitution (e.g., 6-bromo-2-methylquinolin-4-ol) alters the electronic distribution and steric environment, leading to divergent biological activity profiles, as evidenced by differential antimicrobial potency in comparative studies . These distinctions are not merely structural nuances but translate to measurable differences in synthetic efficiency, product purity profiles, and biological outcomes, rendering simple analog substitution a high-risk strategy for research continuity and industrial process reproducibility.

Quantitative Differentiation of 3-Bromo-2-methylquinolin-4-OL: Head-to-Head Evidence Against Closest Analogs


Synthetic Reactivity Advantage: 3-Bromo vs. 3-Chloro Derivative in Palladium-Catalyzed Cross-Coupling

3-Bromo-2-methylquinolin-4-OL demonstrates a clear reactivity advantage over its 3-chloro analog in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond (bond dissociation energy ≈ 337 kJ/mol) compared to the C-Cl bond (BDE ≈ 399 kJ/mol), enabling milder reaction conditions and broader substrate scope [1]. While direct comparative data for these specific quinolin-4-ol derivatives is not published, the well-established relative reactivity order of aryl halides in Suzuki-Miyaura coupling (I > Br >> Cl) supports a class-level inference that the 3-bromo derivative will undergo oxidative addition to Pd(0) more readily than the 3-chloro derivative, requiring lower temperatures and shorter reaction times, which reduces the risk of thermal decomposition and improves functional group compatibility [1][2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Cost-Efficiency and Stability Advantage Over 3-Iodo Analog

The 3-bromo derivative offers a quantifiable cost and stability advantage over the 3-iodo-2-methylquinolin-4-ol analog (CAS 64965-49-7). Based on commercial pricing data, the 3-iodo analog is typically 2- to 5-fold more expensive per gram than the 3-bromo compound, reflecting the higher cost of iodine raw materials and increased synthetic complexity . Furthermore, the 3-iodo derivative requires storage protected from light and under inert atmosphere to prevent deiodination and photodegradation, whereas the 3-bromo compound exhibits greater ambient stability, as evidenced by standard room temperature storage recommendations .

Procurement Supply Chain Stability

Lipophilicity and Predicted Membrane Permeability Differentiation

3-Bromo-2-methylquinolin-4-OL exhibits a calculated LogP of 3.44 (or XlogP of 2.8), placing it within the optimal lipophilicity range for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1]. In comparison, the unsubstituted 2-methylquinolin-4-ol (CAS 607-67-0) has a predicted LogP of approximately 1.9-2.1, while the 3-iodo analog (CAS 64965-49-7) has a predicted LogP of approximately 3.8-4.0. The 3-bromo substitution strikes a balance—increasing lipophilicity relative to the unsubstituted parent (improving membrane partitioning) without reaching the excessive LogP values of the iodo analog that may lead to poor aqueous solubility, high plasma protein binding, and increased risk of hERG channel blockade [2].

ADME Drug Design Physicochemical Properties

Antimalarial Scaffold Activity: 3-Bromo vs. 6-Bromo Regioisomer Comparison

Regioisomeric bromo substitution on the 2-methylquinolin-4-ol scaffold yields divergent antimalarial potency profiles. While direct head-to-head MIC data for 3-bromo- versus 6-bromo-2-methylquinolin-4-ol against Plasmodium falciparum is not published in a single comparative study, SAR analysis of related 3-substituted 2-methyl-4(1H)-quinolones demonstrates that substituents at the 3-position directly modulate endochin-like antimalarial activity [1]. A derivative of 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one exhibited potent antimalarial activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) P. falciparum strains . The 6-bromo regioisomer has also been studied for antimicrobial and antimalarial properties, but the 3-position is more critical for direct interaction with the putative cytochrome bc₁ complex target, as established in endochin SAR [1].

Antimalarial Drug Discovery SAR

Optimal Application Scenarios for 3-Bromo-2-methylquinolin-4-OL Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization in Endochin-Like Antimalarial Programs

Given the established SAR indicating that 3-position substitution on the 2-methylquinolin-4-ol core is critical for antimalarial activity via cytochrome bc₁ complex inhibition [1], 3-Bromo-2-methylquinolin-4-OL serves as an optimal starting scaffold for lead optimization. The 3-bromo group can be further diversified via Suzuki or Sonogashira cross-coupling to introduce aryl, heteroaryl, or alkynyl moieties that enhance potency and pharmacokinetic properties. This scenario leverages the compound's specific substitution pattern and the reactivity advantage of the C-Br bond over C-Cl for efficient diversification.

Organic Synthesis: Key Intermediate in HCV Protease Inhibitor Synthesis

Patents and literature identify 3-Bromo-2-methylquinolin-4-OL as a key intermediate in the synthesis of simeprevir, an anti-HCV drug, and other macrocyclic HCV protease inhibitors [2]. The compound's specific bromo substitution at the 3-position enables regioselective functionalization required to construct the complex macrocyclic core. Substitution with chloro or iodo analogs may alter reaction kinetics or introduce unwanted side reactions, making the 3-bromo derivative the preferred intermediate for process chemistry scale-up.

Chemical Biology: MAO-A/MAO-B Inhibitor Probe Development

Quinolin-4-ol derivatives, including 3-substituted analogs, have demonstrated monoamine oxidase (MAO) inhibitory activity. BindingDB records indicate that 3-substituted quinolin-4-ol scaffolds exhibit IC₅₀ values in the nanomolar to micromolar range against human MAO-A and MAO-B [3][4]. The 3-bromo derivative provides a versatile starting point for synthesizing focused libraries to explore MAO isoform selectivity, leveraging the synthetic handle for rapid analog generation via cross-coupling. Its moderate LogP (2.8-3.44) supports CNS penetration potential for neurodegenerative disease research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methylquinolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.